Increased Lipophilicity: XLogP3 Advantage Over Boc-Cysteamine
The N-methyl carbamate exhibits a computed XLogP3 of 1.4, compared to approximately 0.4 for the primary carbamate Boc-cysteamine [1]. This 1.0 log unit increase translates to a ~10-fold difference in octanol-water partitioning.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | Boc-cysteamine (CAS 67385-09-5): XLogP3 ~0.4 (PubChem CID 3017761) |
| Quantified Difference | ΔXLogP3 ≈ +1.0 (10× higher lipophilicity) |
| Conditions | Computed property using XLogP3 algorithm |
Why This Matters
Higher lipophilicity can improve membrane permeability or organic phase transfer, making the compound preferable for applications requiring enhanced passive diffusion or extraction efficiency.
- [1] Kuujia. CAS No. 134464-53-2. Computed Properties: XLogP3 = 1.4. PubChem CID 3017761 for Boc-cysteamine XLogP3. View Source
